Pentazocine
Overview
Description
Pentazocine is a synthetic opioid analgesic used to treat moderate to severe pain. It was first marketed in 1967 and is known for its mixed agonist-antagonist properties on opioid receptors. This compound is chemically classified as a benzomorphan and is available in various formulations for oral, intravenous, and intramuscular administration .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentazocine involves multiple steps, starting from readily available raw materials. One common synthetic route begins with methyl acetoacetate, which undergoes methylation, methoxy formylation, and subsequent reduction. The intermediate product is then reacted with alkyl sulfonyl chloride to form a compound with dialkyl sulfonyl groups. This compound is further reacted with phthalimide potassium salt, followed by dehydrogenation and reaction with hydrazine hydrate to obtain the this compound intermediate .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic route to ensure high yield and purity. The process avoids high-pressure and high-temperature reactions, making it suitable for large-scale production. The use of cost-effective starting materials and efficient reaction conditions is crucial for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
Pentazocine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its alcohol derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as alcohols, ketones, and substituted benzomorphans .
Scientific Research Applications
Pentazocine has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for studying opioid receptor interactions.
Biology: Employed in research to understand the pharmacodynamics and pharmacokinetics of opioid analgesics.
Medicine: Investigated for its potential use in pain management, especially in cases where traditional opioids are not effective.
Industry: Utilized in the development of sustained-release formulations and novel drug delivery systems
Mechanism of Action
Pentazocine exerts its effects by interacting with opioid receptors in the central nervous system. It acts as an agonist at kappa opioid receptors and a partial agonist at mu opioid receptors. This interaction inhibits ascending pain pathways, altering the perception and response to pain. This compound also has sedative properties and can produce respiratory depression .
Comparison with Similar Compounds
Similar Compounds
Morphine: A natural opioid with strong analgesic properties but higher potential for addiction.
Nalorphine: An opioid antagonist with similar receptor interactions but primarily used to reverse opioid overdose.
Buprenorphine: A partial agonist at mu opioid receptors with a longer duration of action and lower risk of respiratory depression.
Uniqueness of Pentazocine
This compound is unique due to its mixed agonist-antagonist properties, which provide effective pain relief with a lower risk of dependence compared to full agonists like morphine. It also has a ceiling effect, meaning that increasing the dose beyond a certain point does not enhance its analgesic effects, reducing the risk of overdose .
Properties
CAS No. |
359-83-1 |
---|---|
Molecular Formula |
C19H27NO |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
(1S,9S,13S)-1,13-dimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C19H27NO/c1-13(2)7-9-20-10-8-19(4)14(3)18(20)11-15-5-6-16(21)12-17(15)19/h5-7,12,14,18,21H,8-11H2,1-4H3/t14-,18+,19+/m1/s1 |
InChI Key |
VOKSWYLNZZRQPF-CCKFTAQKSA-N |
SMILES |
CC1C2CC3=C(C1(CCN2CC=C(C)C)C)C=C(C=C3)O |
Isomeric SMILES |
C[C@@H]1[C@@H]2CC3=C([C@]1(CCN2CC=C(C)C)C)C=C(C=C3)O |
Canonical SMILES |
CC1C2CC3=C(C1(CCN2CC=C(C)C)C)C=C(C=C3)O |
Appearance |
Solid powder |
Color/Form |
WHITE TO VERY PALE TAN CRYSTALLINE POWDER Crystals from methanol and wate |
melting_point |
145.4-147.2 °C 146.3 °C |
Key on ui other cas no. |
7488-49-5 359-83-1 21820-34-8 |
physical_description |
Solid |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
17146-95-1 (lactate) 64024-15-3 (hydrochloride) |
shelf_life |
STABLE IN LIGHT, HEAT (AMBIENT ROOM TEMP), & AIR. |
solubility |
White to pale cream colored, odorless crystalline powder; there are two forms melting at about 218 deg & 254 °C, respectively; Sol 1 part in 30 parts of water, 1 part in 16 parts alcohol, 1 part in 4 parts chloroform; very slightly sol in acetone; practically insol in ether; 1% soln in water has a pH of 4 to 6 /Pentazocine hydrochloride/ 1 G IN GREATER THAN 1000 ML WATER, 11 ML ALCOHOL, 2 ML CHLOROFORM, 42 ML ETHER SOL IN ACETONE; SPARINGLY SOL IN ETHYL ACETATE 1.22e-01 g/L |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Pentazocine, Pentazocine HCl; Pentazocine Hydrochloride; Pentazocine Lactate; NIH-7958; NSC-107430; Win-20228; Liticon; Pentalgine; Talwin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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